molecular formula C27H26F3N7O3S B2947908 2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 1020048-05-8

2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B2947908
CAS RN: 1020048-05-8
M. Wt: 585.61
InChI Key: PSUQRARSEDGRGC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including a pyrazole ring, a triazoloquinazolin ring, a thioether group, and a trifluoromethylphenyl group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole ring, followed by the construction of the triazoloquinazolin ring. The thioether and trifluoromethylphenyl groups would likely be introduced in later steps .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the pyrazole and triazoloquinazolin rings would likely result in a rigid, planar structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the various functional groups. For example, the pyrazole ring might undergo reactions at the nitrogen atoms, while the thioether group could be susceptible to oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar functional groups could make the compound soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If it’s a drug, it could interact with biological targets in a number of ways, depending on the specific structure of the compound and the nature of the target .

Future Directions

The compound could be of interest in various fields, such as medicinal chemistry, due to its complex structure and the presence of several functional groups. Future research could explore its potential applications and improve its synthesis .

properties

IUPAC Name

2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26F3N7O3S/c1-15-10-16(2)36(34-15)9-8-23-33-25-19-12-21(39-3)22(40-4)13-20(19)32-26(37(25)35-23)41-14-24(38)31-18-7-5-6-17(11-18)27(28,29)30/h5-7,10-13H,8-9,14H2,1-4H3,(H,31,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUQRARSEDGRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC(=O)NC5=CC=CC(=C5)C(F)(F)F)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26F3N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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